molecular formula C17H11FN2O2 B2529731 1-(4-Fluorobenzyl)-4-(2-furyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile CAS No. 478259-93-7

1-(4-Fluorobenzyl)-4-(2-furyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile

Cat. No. B2529731
CAS RN: 478259-93-7
M. Wt: 294.285
InChI Key: HPTBPWKSWJXOTL-UHFFFAOYSA-N
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Description

The compound 1-(4-Fluorobenzyl)-4-(2-furyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is a multifaceted molecule that has not been directly described in the provided papers. However, related compounds with similar structural motifs have been synthesized and studied, which can provide insights into the potential properties and reactivity of the compound . For instance, the presence of a fluorobenzyl group is a common feature in these molecules, which may influence their electronic properties and interaction with biological targets .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions starting from simple precursors. For example, a compound with a fluorobenzyl group was prepared from resorcinol and methyl-4-oxo-3-piperidine carboxylate hydrochloride through two reactions . Another synthesis reported the formation of a benzimidazole derivative involving a fluorobenzyl moiety, where spectral identification techniques such as IR, 1H NMR, and EI mass spectral analysis were used to confirm the structure . These methods could potentially be adapted to synthesize the compound of interest.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various techniques. X-ray crystallography confirmed the structure of a benzimidazole derivative, revealing an intramolecular hydrogen bond between the imidazole nitrogen and a hydrogen of the fluorobenzene . Additionally, the crystal packing was found to be governed by intermolecular hydrogen bonds. These structural insights suggest that the compound of interest may also exhibit similar intramolecular and intermolecular interactions, which could be confirmed through similar analytical methods.

Chemical Reactions Analysis

The chemical reactivity of compounds containing a pyridone fragment and cyano groups has been associated with a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and cardiotonic actions . The presence of these functional groups in the compound of interest suggests that it may also participate in chemical reactions relevant to these biological activities. Furthermore, the fluorophore nature of the pyridin-2one moiety indicates potential applications in fluorescence-based assays or imaging techniques .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 1-(4-Fluorobenzyl)-4-(2-furyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile are not detailed in the provided papers, related compounds have been shown to exhibit interesting properties. For instance, the presence of a cyano group has been stated to increase the fluorescence quantum yield, which could imply that the compound of interest may also be fluorescent . Additionally, the stabilization of crystal structures through hydrogen bonding and π-π stacking interactions, as observed in similar compounds, could influence the solubility and stability of the compound .

Scientific Research Applications

Synthesis and Structural Analysis

  • This compound has been utilized in the synthesis of new ring systems like Furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines, showcasing its utility in creating novel heterocyclic structures (Hassan, 2000).
  • It has also been involved in synthesizing derivatives with potential biological activities, such as hepatitis B inhibitors. X-ray crystal structure and molecular docking studies have been conducted to understand the compound's electronic and spatial structure (Ivashchenko et al., 2019).
  • The compound is significant in the crystal and molecular structure studies of various pyridine derivatives, aiding in understanding molecular interactions (Zugenmaier, 2013).

Biochemical Applications

  • It serves as a key intermediate in the synthesis of HIV-Integrase inhibitors, demonstrating its importance in antiviral research (Izumi et al., 2007).
  • The compound has been identified as a part of PKCtheta inhibitors, which are crucial in cancer and immune disorders research (Subrath et al., 2009).

Material Science and Chemical Properties

  • Studies on its derivatives have explored their optical properties, like fluorescence spectra, which can be applied in materials science (Cetina et al., 2010).
  • The compound's structure has been analyzed for its solid-state tautomeric structure, providing insights into its molecular charge density and electrostatic properties, useful in the field of crystallography (Bacsa et al., 2013).

Medicinal Chemistry

  • Its synthesis and crystal structure elucidation contribute to anti-HBV (Hepatitis B Virus) activity research, indicating its potential in antiviral drug development (Zhi, 2009).

properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-4-(furan-2-yl)-2-oxopyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11FN2O2/c18-13-5-3-12(4-6-13)11-20-8-7-14(15(10-19)17(20)21)16-2-1-9-22-16/h1-9H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPTBPWKSWJXOTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=C(C(=O)N(C=C2)CC3=CC=C(C=C3)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901326963
Record name 1-[(4-fluorophenyl)methyl]-4-(furan-2-yl)-2-oxopyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901326963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24824403
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-(4-Fluorobenzyl)-4-(2-furyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile

CAS RN

478259-93-7
Record name 1-[(4-fluorophenyl)methyl]-4-(furan-2-yl)-2-oxopyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901326963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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